molecular formula C14H14F3NO3 B14028275 2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide

2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide

Cat. No.: B14028275
M. Wt: 301.26 g/mol
InChI Key: RRNHQRSSIOHLDK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide is a synthetic compound featuring a trifluoroacetamide group linked via an ethyl chain to a tetrahydrofurobenzofuran moiety. Pharmacokinetic studies on structurally similar compounds, such as 1-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)propan-2-amine, indicate metabolism via cytochrome P450 (CYP) enzymes and N-acetylation pathways, which may also apply to this compound .

Properties

Molecular Formula

C14H14F3NO3

Molecular Weight

301.26 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide

InChI

InChI=1S/C14H14F3NO3/c15-14(16,17)13(19)18-4-1-10-9-3-6-20-11(9)7-8-2-5-21-12(8)10/h7H,1-6H2,(H,18,19)

InChI Key

RRNHQRSSIOHLDK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C3=C(C=C21)OCC3)CCNC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)ethyl]acetamide typically involves multiple steps

  • Preparation of Tetrahydrofurobenzofuran Intermediate

      Step 1: Cyclization of a suitable precursor to form the furobenzofuran ring system.

      Step 2: Reduction of the furobenzofuran to obtain the tetrahydrofurobenzofuran.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[2-(2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2,2,2-Trifluoro-N-[2-(2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds and interact with active sites of enzymes or receptors. The tetrahydrofurobenzofuran moiety may enhance the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzofuran core may confer distinct electronic and steric effects compared to phenyl or Boc-protected analogs.
  • The trifluoroacetamide group likely enhances resistance to enzymatic hydrolysis relative to carbamates or non-fluorinated acetamides .

Metabolic Pathways and Enzymatic Interactions

Metabolism of benzofuran-derived compounds, such as "FLY" analogs (e.g., 2C-T-7-FLY), involves CYP2D6 , CYP3A4 , and FMO3 for hydroxylation, with subsequent N-acetylation via NAT1/NAT2 . By analogy, the target compound may undergo similar phase I/II metabolism. In contrast:

  • Carbamate analogs (e.g., 923200-20-8) are prone to hydrolysis by esterases or amidases, yielding free amines or alcohols .
  • Boc-protected analogs (e.g., 364056-55-3) are designed for stability during synthesis, with Boc removal requiring acidic conditions rather than enzymatic cleavage .

Analytical Methods for Detection

LC-MS/MS is the gold standard for detecting benzofuran derivatives and thermally labile analogs. For example:

  • Target compound : Likely requires LC-HRMS/MS for metabolite identification, as seen with 2C-E-FLY analogs .
  • Carbamate analogs : Detectable via UHPLC-MS-MS after hydrolysis .
  • Boc-protected analogs : Stable under room-temperature storage, simplifying analytical handling .

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